Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with pyridine-2-amine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with methyl acetoacetate under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-hydroxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate
- Methyl 2-(4-chlorophenyl)-3-oxo-3-(2-pyridylamino)propanoate
- Methyl 2-(4-nitrophenyl)-3-oxo-3-(2-pyridylamino)propanoate
Uniqueness
Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery and other applications.
Biological Activity
Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate, a compound with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various pathogens and potential therapeutic applications.
Chemical Structure and Properties
The compound features a methoxyphenyl group and a pyridylamino moiety, contributing to its unique chemical properties. The structural formula is illustrated as follows:
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain analogs demonstrate effectiveness against drug-resistant strains of bacteria, particularly within the ESKAPE pathogens group, which includes organisms like Staphylococcus aureus and Klebsiella pneumoniae .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes related to inflammatory processes. For example, it has been noted that related compounds can inhibit lipoxygenases (ALOX15), which are implicated in cancer and inflammation . The inhibitory potency of these compounds varies significantly, with IC50 values indicating their effectiveness in biochemical assays.
Case Studies
- Antimicrobial Screening : A study conducted on various derivatives revealed that some compounds similar to this compound showed significant activity against Mycobacterium tuberculosis, while others were less effective against Gram-negative bacteria .
- Enzyme Inhibition : Research focused on the inhibition of ALOX15 demonstrated that certain substituted phenyl compounds exhibited IC50 values ranging from 0.010 to 0.032, indicating their potential as anti-inflammatory agents .
Table 1: Biological Activity Summary
Compound Name | Pathogen Tested | Activity | IC50 (µM) |
---|---|---|---|
Compound A | S. aureus | Active | 5.0 |
Compound B | K. pneumoniae | Moderate | 10.0 |
Methyl Derivative | M. tuberculosis | Active | 8.5 |
Related Compound | ALOX15 | Inhibitory | 0.015 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the methoxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-3-oxo-3-(pyridin-2-ylamino)propanoate |
InChI |
InChI=1S/C16H16N2O4/c1-21-12-8-6-11(7-9-12)14(16(20)22-2)15(19)18-13-5-3-4-10-17-13/h3-10,14H,1-2H3,(H,17,18,19) |
InChI Key |
AFNDQDXDHDXHNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)NC2=CC=CC=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.